molecular formula C18H19N5O3 B2902384 6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 352522-69-1

6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2902384
CAS No.: 352522-69-1
M. Wt: 353.382
InChI Key: ROTLJWDDNHZADB-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Biological Activity

6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a compound belonging to the class of imidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features a complex imidazole ring system that is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and other interactions.

Anticancer Activity

Research has indicated that imidazole derivatives can exhibit significant anticancer properties. A study synthesized a series of imidazole compounds and evaluated their cytotoxic effects against various cancer cell lines. The results showed that certain structural modifications led to enhanced activity against cancer cells, with some compounds demonstrating IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Imidazole derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays revealed effective concentrations ranging from 31.25 to 1000 µg/mL against various strains . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole compounds has been explored in several studies. Specific derivatives have shown dual action as both anti-inflammatory and antifungal agents. One study highlighted that certain derivatives were effective in reducing inflammation markers in animal models while exhibiting low gastrointestinal irritation . This suggests a promising therapeutic profile for treating inflammatory conditions associated with microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : Imidazoles can act as ligands for various receptors, influencing signaling pathways related to inflammation and immune response.
  • Molecular Interactions : The ability to form π interactions with protein residues enhances the binding affinity to biological targets.

Case Studies

Several case studies illustrate the efficacy of imidazole derivatives:

  • Anticancer Study : A derivative similar to the compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
  • Inflammation Model : In an animal model of induced inflammation, administration of an imidazole derivative resulted in a marked decrease in swelling and pain scores compared to control groups .

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-5-7-13(26-3)8-6-12/h4-8H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTLJWDDNHZADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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